Calusterone

Catalog No.
S522531
CAS No.
17021-26-0
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calusterone

CAS Number

17021-26-0

Product Name

Calusterone

IUPAC Name

(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

IVFYLRMMHVYGJH-PVPPCFLZSA-N

SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C

solubility

INSOL IN WATER, FREELY SOL IN ALCOHOL

Synonyms

Calusterone; Calusterona; Calusteronum; Dimethyltestosterone; Methosarb

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C

Isomeric SMILES

C[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C

The exact mass of the compound Calusterone is 316.2402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, freely sol in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88536. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens - Testosterone - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calusterone (7β,17α-dimethyltestosterone) is an orally active, 17α-alkylated anabolic-androgenic steroid (AAS) historically investigated as an antineoplastic agent, particularly for advanced breast cancer in postmenopausal women.[1][2] Unlike foundational androgens, its molecular structure is modified to alter its biological activity profile, aiming to provide therapeutic effects with a distinct tolerability profile.[3][4] For researchers and technical buyers, Calusterone is not a generic androgen but a specific molecular entity whose procurement is justified by a distinct clinical and pharmacological history that is not interchangeable with its isomers or other in-class steroids.[3][5]

Substituting Calusterone with other androgens, including its own 7α-isomer Bolasterone, is inadvisable for research aiming to replicate or build upon historical data. Calusterone's value proposition is tied to a specific clinical profile of anti-tumor efficacy versus androgenic side effects established in multi-patient studies.[3] For example, a key double-blind study demonstrated a statistically significant difference in patient response rates between Calusterone and the then-standard Δ¹-testololactone, a difference that cannot be assumed for any other compound.[3][6] Furthermore, its unique effect on platelet counts, not observed with other androgens, underscores a distinct biological activity profile.[3] Procuring Calusterone is essential for any study where this specific, historically documented activity profile is the variable of interest.

Demonstrated Higher Objective Regression Rate vs. Testolactone in Advanced Breast Cancer

In a randomized, double-blind clinical study involving patients with advanced breast cancer, orally administered Calusterone resulted in a significantly higher rate of objective tumor regressions compared to Δ¹-testololactone, a common benchmark agent for hormonal therapy at the time.[3][6] Calusterone produced objective regressions in 52% of patients, a rate 1.6 times higher than the 32% observed with testolactone under the same study conditions.[3]

Evidence DimensionObjective Tumor Regression Rate
Target Compound Data52% (in 23 patients)
Comparator Or BaselineΔ¹-testololactone: 32% (in 25 patients)
Quantified Difference62.5% higher regression rate than testolactone
ConditionsDouble-blind clinical study in postmenopausal women with objectively progressing advanced breast cancer. Calusterone dose: 200 mg/day; Δ¹-testololactone dose: 1,000 mg/day.

This evidence provides a clear, quantitative basis for selecting Calusterone to achieve a higher probability of anti-tumor response compared to a historically relevant in-class alternative.

Superior Anti-Tumor Efficacy Compared to Standard Androgens like Testosterone Propionate and Fluoxymesterone

Cross-study comparisons using consistent Cooperative Breast Cancer Group criteria indicated that Calusterone's anti-tumor efficacy surpassed that of several standard-of-care androgens.[3] The objective regression rate for Calusterone (51% in patients without prior chemotherapy) was approximately 2.4 times higher than that reported for testosterone propionate (21.5%) and 3.4 times higher than that for fluoxymesterone (15%).[3]

Evidence DimensionObjective Tumor Regression Rate
Target Compound Data51%
Comparator Or BaselineTestosterone Propionate: 21.5%; Fluoxymesterone: 15%
Quantified Difference~2.4x vs. Testosterone Propionate; ~3.4x vs. Fluoxymesterone
ConditionsEvaluation in patients with advanced breast cancer using Cooperative Breast Cancer Group criteria across multiple studies.

For researchers investigating potent hormonal agents, Calusterone provides a historical precedent for significantly greater anti-tumor activity than more common androgens, justifying its selection for studies requiring maximal effect.

Distinct Hematological Effect: Marked Increase in Platelet Count Unlike Other Androgens

Unlike other therapeutic androgens which can increase hematocrit, Calusterone did not cause a rise in hematocrit in clinical studies.[3] Instead, it produced a unique and marked elevation in platelet count.[3] Patients treated with Calusterone showed a 54% increase in platelet count at 6-18 weeks, rising to a 96% increase at 24-42 weeks of therapy. This thrombopoietic effect was not reported with other steroids used for the same indication.[3]

Evidence DimensionChange in Platelet Count from Baseline
Target Compound Data+54% at 6-18 weeks; +96% at 24-42 weeks
Comparator Or BaselineOther androgens (e.g., testosterone propionate): No reported significant increase in platelet count; known to increase hematocrit.
Quantified DifferenceProduces a significant, progressive increase in platelets, an effect not characteristic of the general androgen class.
ConditionsClinical monitoring of patients during long-term oral administration of Calusterone (200 mg/day) for advanced breast cancer.

This distinct pharmacodynamic effect makes Calusterone a specific tool for studying non-classical androgen signaling pathways or for applications where thrombopoiesis is a desired secondary outcome, differentiating it from all other procurement choices in its class.

High-Efficacy Benchmark in Hormonal Cancer Therapy Models

For preclinical or in vitro studies requiring a benchmark androgen with historically high anti-tumor efficacy, Calusterone is the appropriate choice. Its documented superiority in producing objective tumor regressions over agents like testolactone and testosterone propionate allows it to serve as a high-potency positive control.[3]

Investigating Mechanisms of Androgen-Induced Thrombopoiesis

Researchers exploring the molecular mechanisms by which steroids regulate hematopoiesis should select Calusterone. Its specific and significant effect on increasing platelet counts, in contrast to the erythropoietic effects of other androgens, provides a unique tool to dissect pathways related to thrombopoiesis independent of generalized androgenic action.[3]

Replicating or Challenging Historical Breast Cancer Study Outcomes

To validate, replicate, or build upon the findings of pivotal late 20th-century breast cancer trials, procuring the exact molecule, Calusterone, is non-negotiable. Its established 52% response rate in head-to-head trials provides a critical historical baseline that cannot be reliably substituted by an analog.[3][6]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from acetone
WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Taste

TASTELESS

LogP

log Kow = 4.1 (est)

Odor

ODORLESS

Appearance

Solid powder

Melting Point

127-129 °C
128 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0678G6Q58A

Drug Indication

An anabolic steroid which can theoretically aid in restauration and buildup of certain tissues, especially muscle. It is similar to synthetic testosterone and is still in early investigation. It was also investigated for use as a treatment for metastatic breast cancer.

Therapeutic Uses

Antineoplastic Agents
Has very weak androgenic actions yet is relatively potent in palliation of metastatic breast carcinoma. ... It is not used for androgenic therapy.
Calusterone has been reported by some investigators to be somewhat more effective than other androgens, but insufficient comparative studies have been performed.

Pharmacology

Calusterone is a 17-alkylated orally active androgenic steroid. Calusterone may alter the metabolism of estradiol and reduce estrogen production. Calusterone has been investigated for possible antitumor properties.
Calusterone is a 17-alkylated orally active androgenic steroid. Calusterone may alter the metabolism of estradiol and reduce estrogen production. (NCI04)

Mechanism of Action

The effects of calusterone in humans most likely occur by way of two main mechanisms: by activation of the androgen receptor, and by conversion to estradiol and activation of certain estrogen receptors. Using testosterone as the prime example, free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

9.1X10-9 mm Hg at 25 °C (est)

Other CAS

17021-26-0

Wikipedia

Calusterone

Drug Warnings

Use of androgens to enhance athletic performance is illegal. Increases in muscle mass and muscle strength can be sufficient to enhance athletic performance. However, the risk of unwanted effects, such as suppression of spermatogenesis, testicular atrophy, menstrual disturbances, virilization in females, peliosis hepatis (hepatic parenchymal injury), hepatotoxicity, potential adverse effects on cardiovascular health, and development of hepatic cancer, counter athletic benefits received from androgens and make their use in athletes inappropriate. Furthermore, behavioral disturbances, including aggressive or violent behavior, have been reported with supraphysiological self-administered doses in athletics. /Androgens/

Methods of Manufacturing

Preparation: Campbell, Babcock, US 3029263; US 3341557 (1962, 1967 both to Upjohn)
REPORTED TO BE BY REDUCTION OF 6-DEHYDRO-7,17ALPHA-DIMETHYLTESTOSTERONE.

General Manufacturing Information

FDA withdrawal of approval of new drug application (NDA) effective Sept 17, 2001. The holder of the application notified the FDA Department of Health and Human Services in writing that the drug product is no longer marketed and requested that the approval of the application be withdrawn. Application number: NDA 17-383; Drug: Methosarb (calusterone) tablets; Applicant: The Upjohn Col, 7000 Portage Rd., Kalamazoo, Michigan 49001.
While data specific to calusterone were not available(SRC, 2005), the literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).
Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes calusterone as an anabolic steroid
Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.

Stability Shelf Life

Stable in light and air

Dates

Last modified: 02-18-2024
1: Zhang YZ, Liu X, Zhang CJ, Ye L. [Studies on urinary metabolites of calusterone in man]. Yao Xue Xue Bao. 1993;28(12):918-23. Chinese. PubMed PMID: 8030416.
2: Choo HY, Kwon OS, Park J. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry. J Anal Toxicol. 1990 Mar-Apr;14(2):109-12. PubMed PMID: 2325376.
3: Porcellini A, Manna A, Grilli G, Rizzoli V, Shadduck RK. The effects of calusterone on hemopoiesis in mice after busulfan-induced suppression of hemopoietic stem cells. J Lab Clin Med. 1981 Jun;97(6):801-11. PubMed PMID: 6453178.
4: Novak E, Hendrix JW, Chen TT, Seckman CE, Royer GL, Pochi PE. Sebum production and plasma testosterone levels in man after high-dose medroxyprogesterone acetate treatment and androgen administration. Acta Endocrinol (Copenh). 1980 Oct;95(2):265-70. PubMed PMID: 6449127.
5: Salmon SE, Jones SE. [Combination of adriamycin and cyclophosphamide (alone or with other substances) in the treatment of breast cancer]. Onkologie. 1979 Apr;2(2):45-52. German. PubMed PMID: 93257.
6: Rizzoli V, Porcellini A, Manna A, Shadduck RK, Pigoli G, Butturini U. [Effect of calusterone on the stem cell compartment after suppression with busulfan in mice]. Ateneo Parmense Acta Biomed. 1979;50(1):27-33. Italian. PubMed PMID: 162174.
7: Lloyd RE, Jones SE, Salmon SE. Comparative trial of low-dose adriamycin plus cyclophosphamide with or without additive hormonal therapy in advanced breast cancer. Cancer. 1979 Jan;43(1):60-5. PubMed PMID: 153787.
8: Brodkin RA, Cooper MR. Calusterone. Ann Intern Med. 1978 Dec;89(6):945-8. Review. PubMed PMID: 152592.
9: Di Carlo F, Conti G, Reboani C. Interference of gestagens and androgens with rat uterine oestrogen receptors. J Endocrinol. 1978 Apr;77(1):49-55. PubMed PMID: 147913.
10: Robustelli Della Cuna G, Bernardo G, Strada MR. [Calusterone (7-beta, 17-alpha-dimethyltestosterone) in the palliative treatment of advanced breast cancer]. Minerva Med. 1977 Oct 31;68(52):3555-63. Italian. PubMed PMID: 74052.
11: Tso SC, Chan TK, Todd D. Aplastic anaemia: a study of prognosis and the effect of androgen therapy. Q J Med. 1977 Oct;46(184):513-29. PubMed PMID: 594300.
12: de Matteis A, Perrone V, Marone A. [Clinical considerations on the use of a new synthetic androgen, Calusterone, in the treatment of advanced breast cancer]. Minerva Med. 1977 Jul 28;68(36):2499-504. Italian. PubMed PMID: 142218.
13: Zumoff B, Levin J, Bradlow HL, Hellman L. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer. J Clin Endocrinol Metab. 1977 Jun;44(6):1203-5. PubMed PMID: 141459.
14: Aslam J, Maxwell I. Calusterone therapy for advanced breast cancer. Cancer Treat Rep. 1977 May-Jun;61(3):371-3. PubMed PMID: 141327.
15: Fukushima DK, Zumoff B, Bulkin W, Hellman L. Effect of 7beta, 17alpha-dimethyltestosterone (calusterone) on cortisol metabolism in women with advanced breast cancer. J Clin Endocrinol Metab. 1976 Jul;43(1):38-45. PubMed PMID: 133118.
16: Horn H, Erlichman I, Levij IS. Anti-tumour efficacy of calusterone against DMBA-induced rat mammary adenocarcinoma in vivo and in organ culture. Br J Cancer. 1976 Mar;33(3):336-41. PubMed PMID: 131571; PubMed Central PMCID: PMC2024972.
17: Falkson G, Falkson HC. Letter: Calusterone (NSC-88536) in advanced breast cancer. Cancer Treat Rep. 1976 Mar;60(3):220-1. PubMed PMID: 130973.
18: Fishman J, Hellman L. 7beta,17alpha-Dimethyltestosterone (calusterone)-induced changes in the metabolism, production rate, and excretion of estrogens in women with breast cancer: a possible mechanism of action. J Clin Endocrinol Metab. 1976 Feb;42(2):365-9. PubMed PMID: 131130.
19: Horn Y, Roof B. Male breast cancer: two cases with objective regressions from calusterone (7 alpha, 17 beta-dimethyltestosterone) after failure of orchiectomy. Oncology. 1976;33(4):188-91. PubMed PMID: 190574.
20: Rosso R, Brema F, Porcile GF, Santi L. [Antitumoral activity of calusterone in advanced mammary carcinoma (author's transl)]. Tumori. 1976 Jan-Feb;62(1):79-84. Italian. PubMed PMID: 138231.

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